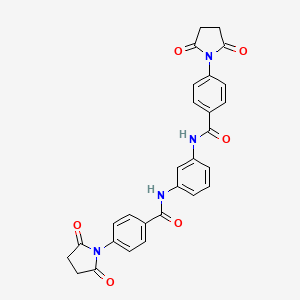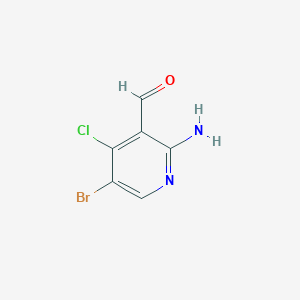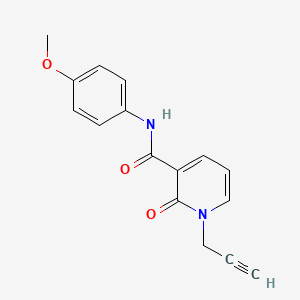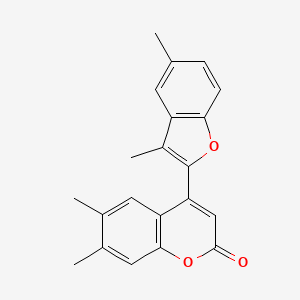![molecular formula C9H13NO3S B2703004 (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid CAS No. 957012-93-0](/img/structure/B2703004.png)
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid, also known as 8-Oxo-STA, is a synthetic compound that belongs to the spirocyclic family of molecules. It is a potent and selective inhibitor of the enzyme, DNA gyrase, which is essential for bacterial DNA replication. Due to its unique chemical structure and mechanism of action, 8-Oxo-STA has shown great potential as a therapeutic agent for the treatment of bacterial infections.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Carboxylic acids and their derivatives, including medium-chain fatty acids and dicarboxylic acids, exhibit strong antimicrobial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes, leading to cell death. This characteristic makes them valuable for applications in food preservation, medical treatments, and as biopesticides. For example, medium-chain fatty acids are explored for piglet feeding to improve gut health and performance by leveraging their antimicrobial properties (Hanczakowska, 2017).
Environmental Biodegradation
Research into the microbial degradation of polyfluoroalkyl chemicals, which share some structural similarities with carboxylic acids, has highlighted the role of biodegradation in mitigating environmental pollution. Studies on the degradation pathways of these compounds provide insights into how carboxylic acid derivatives can be broken down in the environment, potentially leading to less persistent pollutants (Liu & Mejia Avendaño, 2013).
Health and Nutrition
Conjugated linoleic acid, a type of carboxylic acid, has been studied for its potential health benefits, including anti-cancer properties, weight management, and improving immune function. These benefits are of interest for developing functional food ingredients and dietary supplements. The research suggests a careful balance of conjugated linoleic acid is necessary to harness its health benefits while minimizing potential risks (Kim et al., 2016).
Biotechnological Production
The biotechnological routes for the production of lactic acid and other carboxylic acids from biomass have gained attention due to their sustainability and environmental benefits. These acids serve as precursors for a variety of chemicals and materials, including biodegradable plastics and solvents. Advances in metabolic engineering and synthetic biology are aimed at improving the yield and efficiency of these bioprocesses (Gao et al., 2011).
Propriétés
IUPAC Name |
(8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-7(12)6-5-14-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWDQBHTRFIAY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N[C@H](CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)



![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)




![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
